molecular formula C19H14N6O3 B7696252 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline

2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline

Cat. No. B7696252
M. Wt: 374.4 g/mol
InChI Key: NBXLMEGXOBYLCI-UHFFFAOYSA-N
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Description

2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial and antifungal properties, as well as its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline in lab experiments is its potential as a multi-targeted agent. This means that it may be useful in targeting multiple pathways involved in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and it has shown potential as a multi-targeted agent in targeting various pathways involved in diseases. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in cancer therapy, antibacterial and antifungal agents.

Synthesis Methods

The synthesis of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline involves the reaction of 2-nitroaniline, 2-pyridinecarboxylic acid hydrazide, and 3-pyridinecarboxaldehyde in the presence of a catalyst. The resulting compound is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.

properties

IUPAC Name

2-nitro-N-(pyridin-3-ylmethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c26-25(27)17-10-14(6-7-15(17)22-12-13-4-3-8-20-11-13)19-23-18(24-28-19)16-5-1-2-9-21-16/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXLMEGXOBYLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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